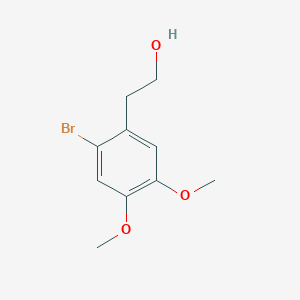

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO3 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with bromine and two methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol typically involves the bromination of 4,5-dimethoxyphenethyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: 2-(2-Bromo-4,5-dimethoxyphenyl)acetaldehyde or 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid.

Reduction: 2-(4,5-Dimethoxyphenyl)ethanol.

Substitution: 2-(2-Azido-4,5-dimethoxyphenyl)ethanol.

Aplicaciones Científicas De Investigación

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding and potential interactions with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A psychoactive compound with similar structural features but different pharmacological properties.

2-Bromo-4,5-dimethoxybenzyl alcohol: Another brominated derivative with similar chemical properties but different applications

Uniqueness

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine and methoxy groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines .

Actividad Biológica

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is a chemical compound with notable biological activity, particularly in relation to serotonin receptors. Its structure includes a bromine atom and two methoxy groups on a phenyl ring, contributing to its pharmacological properties. This article explores the compound's biological activity, including its interactions with serotonin receptors, potential psychoactive effects, and implications for therapeutic applications.

- Molecular Formula : C10H13BrO3

- IUPAC Name : this compound

Research indicates that this compound acts as a partial agonist at serotonin receptors, specifically 5-HT2A and 5-HT2C . This interaction influences various cellular processes, including gene expression and metabolism. The compound is associated with entactogenic effects at lower doses, which may enhance mood without significant hallucinogenic properties .

Psychoactive Properties

The compound exhibits psychoactive properties akin to other members of the 2C family of compounds. At lower doses, it may inhibit locomotion in animal models, whereas higher doses can stimulate movement. This biphasic response is crucial for understanding its potential therapeutic uses and side effects.

Interaction with Biological Systems

Studies have shown that this compound interacts with various biological systems. Its effects on locomotion and behavior suggest a complex interplay between dosage and physiological response. The compound's ability to modulate serotonin receptor activity positions it as a candidate for further research into mood disorders and other psychiatric conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2C-B | 4-bromo substitution | Known psychoactive agent with strong hallucinogenic effects |

| 4-Bromo-2,5-dimethoxybenzyl alcohol | Benzyl alcohol structure | Versatile intermediate in organic synthesis |

| 4-Bromo-2,5-dimethoxyphenethylamine | Phenethylamine structure | Exhibits different receptor selectivity and stronger psychedelic properties |

These comparisons highlight how slight structural variations can significantly influence pharmacological profiles and biological activities.

Case Studies and Research Findings

- Animal Model Studies : Research involving animal models has demonstrated that this compound can induce behavioral changes consistent with serotonin modulation. Low doses resulted in reduced locomotion while higher doses increased activity levels.

- Metabolic Pathways : Investigations into the metabolic pathways of related compounds like 2C-B have provided insights into the potential metabolites of this compound. These studies indicate that oxidative deamination may yield active metabolites that could contribute to its biological effects .

- Cell Proliferation Studies : Some studies have indicated that compounds within the same family may act as inhibitors of cell proliferation by interacting with microtubules in cancer cells. While specific data on this compound is limited, the implications for antitumor activity are noteworthy .

Propiedades

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYZFKWLASANKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCO)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.